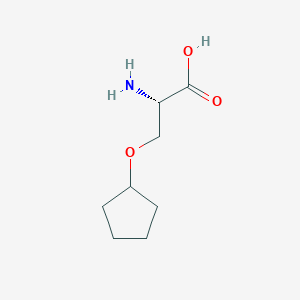

![molecular formula C13H14F3N5O B2741873 5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide CAS No. 443113-85-7](/img/structure/B2741873.png)

5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis

Triazoles have a five-membered aromatic azole chain . The IR absorption spectra of some triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Aplicaciones Científicas De Investigación

Anticancer Agent Development

Compounds with the 1,2,4-triazole moiety, such as the one , have been extensively studied for their potential as anticancer agents. The triazole ring can interact with various biological targets, improving pharmacokinetics and pharmacological properties . Specifically, certain 1,2,4-triazole derivatives have shown promising cytotoxic activities against cancer cell lines, indicating the potential of such compounds in cancer therapy .

Synthesis of Novel Heterocyclic Compounds

The 1,2,4-triazole core is a versatile scaffold for the synthesis of novel heterocyclic compounds. Researchers have utilized this moiety to create a wide range of derivatives with potential therapeutic applications. The structural diversity achieved through this scaffold allows for the exploration of new pharmacologically active compounds .

Tautomerism Studies

The study of tautomerism in triazole derivatives is crucial for understanding their chemical behavior and stability. Tautomerism can affect the biological activity of a compound, and thus, understanding this property is essential for drug design. The compound can serve as a model for studying prototropic tautomerism, which is a common phenomenon in triazoles .

Drug Solubility Improvement

The solubility of drugs is a significant challenge in pharmaceutical development. Certain derivatives of 1,2,4-triazole have been investigated for their ability to improve the solubility of poorly soluble drugs. This is particularly important for the bioavailability and efficacy of BTK inhibitors, which are used in treating various diseases .

Aromatase Inhibition

Aromatase inhibitors are a class of drugs used in the treatment of breast cancer. The triazole ring can bind to the aromatase enzyme, inhibiting its activity. Molecular docking studies of triazole derivatives provide insights into their binding modes and mechanism of action, which is valuable for the development of new aromatase inhibitors .

Regioselective Synthesis

The regioselective synthesis of N1-substituted 3-amino-1,2,4-triazoles is an area of interest in medicinal chemistry. The compound can be used to obtain products with structural diversity, which is crucial for discovering compounds with specific biological activities .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit pak (p21-activated kinase) activity . PAKs are critical regulators of cellular processes, including cell morphology, motility, survival, gene expression, and cell cycle progression.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through inhibition . Inhibition typically involves the compound binding to its target, which prevents the target from performing its usual function.

Biochemical Pathways

The inhibition of pak can affect a variety of cellular processes, including those involved in cell morphology, motility, survival, gene expression, and cell cycle progression .

Result of Action

Similar compounds have been found to display growth inhibition on certain cancer cell lines , suggesting potential anticancer activity.

Propiedades

IUPAC Name |

5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N5O/c1-7(2)18-12(22)10-11(17)21(20-19-10)9-5-3-4-8(6-9)13(14,15)16/h3-7H,17H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIISYXCBNWCSGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2741791.png)

![Tert-butyl (1R,5S)-6-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2741796.png)

![2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2741798.png)

![4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B2741800.png)

![4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid](/img/structure/B2741802.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)

![3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2741807.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2741813.png)